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Compound of Interest
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Cat. No.: B11933324 Get Quote

An In-Depth Technical Guide to the Chemical Structure and Synthesis of SR-16435

For Researchers, Scientists, and Drug Development Professionals

Abstract
SR-16435 is a potent bifunctional opioid ligand that acts as a partial agonist at both the μ-

opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] Its unique

pharmacological profile suggests potential as a potent analgesic with a reduced tolerance

liability and enhanced efficacy against neuropathic pain compared to classical MOR-selective

agonists.[1] This document provides a comprehensive overview of the chemical structure of

SR-16435, its mechanism of action, and a detailed, proposed synthesis pathway based on

established chemical methodologies.

Chemical Structure and Properties
SR-16435 is a complex molecule featuring a bicycloalkane moiety linked to a piperidinyl-

indolinone core. Its formal IUPAC name is 1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-

2-one.[2][4]
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Caption: 2D Chemical Structure of SR-16435.

Quantitative Chemical Data
The key physicochemical properties of SR-16435 are summarized in the table below.

Property Value Reference(s)

IUPAC Name
1-(1-(bicyclo[3.3.1]nonan-9-

yl)piperidin-4-yl)indolin-2-one
[2][4]

CAS Number 857262-16-9 [2]

Molecular Formula C₂₂H₃₀N₂O [2]

Molar Mass 338.495 g/mol [2]

SMILES

C1CC2CCCC(C1)C2N3CCC(

CC3)N4C(=O)CC5=CC=CC=C

54

[2]

Mechanism of Action and Biological Activity
SR-16435 functions as a dual partial agonist, exhibiting high binding affinity for both the NOP

and MOR receptors. This dual engagement is central to its unique pharmacological effects.
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Caption: Signaling pathway of SR-16435 as a dual agonist.

Receptor Binding Affinity
Quantitative analysis reveals the high affinity of SR-16435 for its targets. The binding affinities

(Ki) are presented below.

Receptor Ki Value (nM) Reference(s)

Nociceptin (NOP) 7.49 [5]

μ-Opioid (MOR) 2.70 [5]

Proposed Chemical Synthesis
While the seminal publications focus on the pharmacology of SR-16435, a definitive synthesis

protocol can be constructed based on the work of Zaveri et al. on a series of N-(4-

piperidinyl)-2-indolinones, which constitute the core of SR-16435.[3][6] The proposed synthesis

is a two-stage process involving the creation of a key piperidinyl-indolinone intermediate,

followed by N-alkylation via reductive amination.
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Caption: Proposed two-stage synthesis pathway for SR-16435.

Experimental Protocols
The following protocols are proposed based on standard, widely-used synthetic organic

chemistry reactions and methodologies reported for analogous compounds.[3][6]

Stage 1: Synthesis of 1-(piperidin-4-yl)indolin-2-one (Intermediate)

This stage involves the formation of the piperidinyl-indolinone core. A common method is the

coupling of oxindole with a protected piperidone derivative.
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Reaction Setup: To a solution of oxindole (1.0 eq) and 1-Boc-4-piperidone (1.1 eq) in

anhydrous toluene, add a catalytic amount of a suitable base such as pyrrolidine (0.1 eq).

Condensation: Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for

12-24 hours, or until TLC/LC-MS analysis indicates the consumption of starting materials.

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash

sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification & Reduction: The crude enamine intermediate can be purified by column

chromatography. Subsequently, the double bond is reduced using a standard reducing agent

like sodium borohydride in methanol.

Deprotection: The Boc-protecting group is removed by treating the intermediate with an acid,

such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, to yield the

desired intermediate, 1-(piperidin-4-yl)indolin-2-one.

Stage 2: Synthesis of SR-16435 via Reductive Amination

This final stage couples the bicyclic ketone with the piperidine intermediate.

Reaction Setup: In a round-bottom flask, dissolve 1-(piperidin-4-yl)indolin-2-one (1.0 eq) and

9-bicyclo[3.3.1]nonanone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or

tetrahydrofuran (THF).

Addition of Reducing Agent: Add a mild reducing agent, such as sodium

triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirring solution at room

temperature. Acetic acid (1-2 eq) may be added to facilitate iminium ion formation.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor

the reaction progress by TLC or LC-MS.

Quenching and Work-up: Once the reaction is complete, quench carefully by the slow

addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with

dichloromethane or ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate in vacuo. The crude product, SR-16435, is then purified by

flash column chromatography on silica gel to yield the final compound.

Characterization: The structure and purity of the final product should be confirmed using ¹H

NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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